N-(2-Cyclohex-1-enyl-ethyl)-methanetriamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

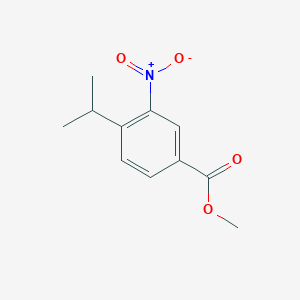

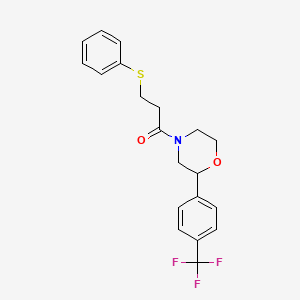

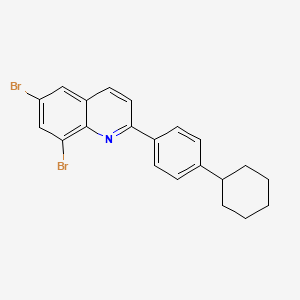

“N-(2-Cyclohex-1-enyl-ethyl)-methanetriamine” is a compound that likely contains a cyclohexene ring attached to an ethyl group, which is then attached to a methanetriamine group. Methanetriamine is a type of amine that has one carbon atom and three amine groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a cyclohexene ring, an ethyl group, and a methanetriamine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

As an amine, this compound would likely participate in reactions characteristic of amines, such as acid-base reactions, alkylation, and acylation. The presence of the cyclohexene ring could also allow for reactions characteristic of alkenes, such as addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its amine and alkene functional groups. For example, it might have a higher boiling point than similar-sized molecules without these functional groups due to the ability of amines to form hydrogen bonds .Aplicaciones Científicas De Investigación

Methane Conversion Technologies

Catalytic Conversion of Methane to Chemicals and Fuels The utilization of methane as a feedstock for producing chemicals and fuels presents a significant opportunity for the chemical industry. Strategies explored include reforming methane to carbon monoxide and hydrogen, direct oxidation to methanol and formaldehyde, oxidative coupling to ethylene, and direct conversion to aromatics and hydrogen. These processes face challenges such as the economical separation of products and reactants, highlighting the need for efficient and cost-effective technologies (Lunsford, 2000).

Direct Nonoxidative Conversion of Methane A novel route for converting methane into ethylene, aromatics, and hydrogen without oxygen involves the use of iron sites on a silica catalyst. This process generates methyl radicals that couple in the gas phase, offering a potential for efficient natural gas utilization (Guo et al., 2014).

Methane Activation Research The conversion of methane into more valuable chemicals via C–H bond activation is a key research area. Despite the simplicity of direct conversion, the reactivity of products poses challenges, emphasizing the need for further innovation in catalyst development and process optimization (Tang et al., 2014).

Oxidative Coupling of Methane Efforts to convert methane to ethylene via oxidative coupling have identified catalysts with varying efficacy. Research focuses on understanding active sites, oxygen vacancy, and other factors that influence catalytic performance, aiming to enhance the yield and selectivity of the process (Gambo et al., 2017).

Room-Temperature Methane Conversion Graphene-confined single iron atoms have been identified as efficient catalysts for converting methane to C1 oxygenated products at room temperature. This discovery opens new pathways for low-energy methane utilization, highlighting the potential for innovative catalytic systems in methane conversion (Cui et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

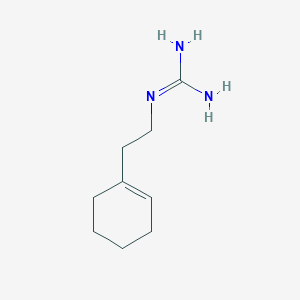

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H4,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOVQHNMFOXPEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2706266.png)

![Methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2706281.png)

![Methyl 5,5,7,7-tetramethyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2706284.png)

![4-chloro-2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2706285.png)